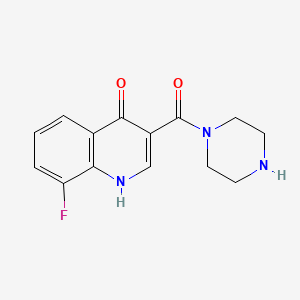
8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a fluorinated quinoline derivative.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Carbonylation: The carbonyl group is introduced using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoroquinoline: Shares the fluorinated quinoline core.
3-(Piperazine-1-carbonyl)quinoline: Similar structure without the fluorine atom.
Quinolin-4(1H)-one: Lacks both the fluorine and piperazine groups.
Uniqueness
8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one’s unique combination of fluorine, piperazine, and quinoline moieties might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H14FN3O2 |
|---|---|
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
8-fluoro-3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14FN3O2/c15-11-3-1-2-9-12(11)17-8-10(13(9)19)14(20)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19) |
InChI-Schlüssel |
CYOAKHYXYPBROJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
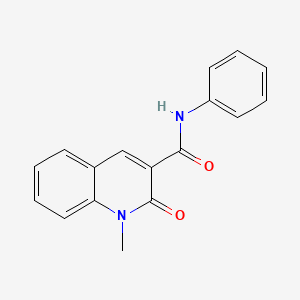
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)

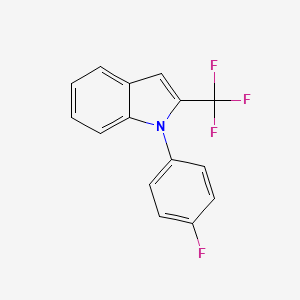
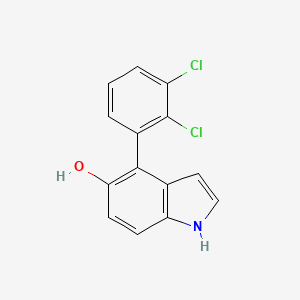
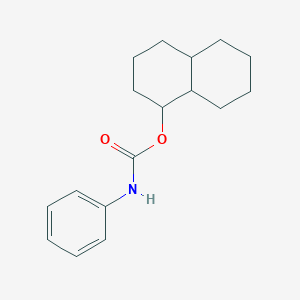
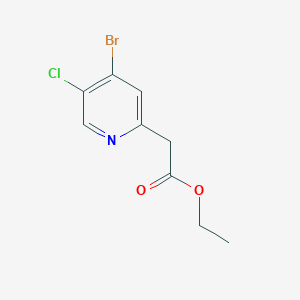
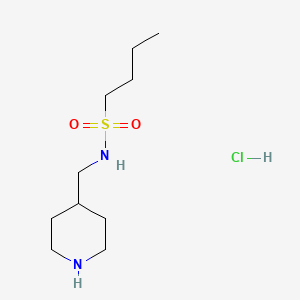


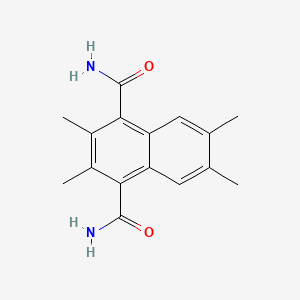
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
